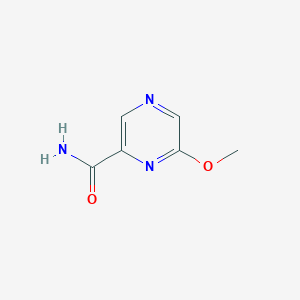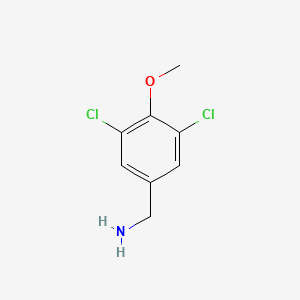
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride
概要
説明
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
作用機序
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s worth noting that the compound belongs to the class of alkylating agents, similar to mechlorethamine . Alkylating agents work by binding to DNA and interfering with its replication and transcription, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
It’s known that alkylating agents like mechlorethamine can cause dna damage, leading to cell death .
Result of Action
As an alkylating agent, it is likely to cause dna damage, leading to cell death .
生化学分析
Biochemical Properties
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in alkylation reactions, where it can form covalent bonds with nucleophilic sites on biomolecules. These interactions can lead to modifications in the structure and function of the target biomolecules, influencing various biochemical pathways. For instance, this compound can interact with DNA, leading to the formation of DNA adducts that can affect DNA replication and transcription processes .
Cellular Effects
The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound can bind to specific biomolecules, such as DNA and proteins, through covalent interactions. These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit DNA polymerase activity by forming DNA adducts, thereby interfering with DNA replication . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to cumulative cellular damage and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where certain dosages lead to pronounced biochemical and cellular changes, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, this compound can influence glycolysis and gluconeogenesis pathways, impacting energy production and utilization in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects .
準備方法
The synthesis of 1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride typically involves the alkylation of 4-phenylpiperazine with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
化学反応の分析
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloroethyl group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenyl ring and piperazine moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chloroethyl group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
類似化合物との比較
1-(2-Chloroethyl)-4-phenylpiperazine dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Chloroethyl)piperazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.
4-Phenylpiperazine: Lacks the chloroethyl group, which may reduce its reactivity in certain chemical reactions.
N-Phenylpiperazine: Similar structure but different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the chloroethyl and phenyl groups, which confer specific reactivity and potential biological activity.
特性
IUPAC Name |
1-(2-chloroethyl)-4-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12;;/h1-5H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXVZEVKVGZKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCl)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















